molecular formula C19H19NO8 B12106625 4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside

4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside

Cat. No.: B12106625
M. Wt: 389.4 g/mol
InChI Key: BGBDVEKOBCWPHZ-UHFFFAOYSA-N
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Description

4-Nitrophenyl4,6-benzylidene-β-D-glucopyranoside is a synthetic glycoside substrate designed for probing β-glucosidase activity. Its structure includes a 4-nitrophenyl chromogenic group and a benzylidene ring at the 4,6-positions of the glucose core, which protects the glycosidic bond from nonspecific hydrolysis . Upon enzymatic cleavage, the 4-nitrophenyl group is released, producing a yellow color measurable at 405 nm, enabling precise kinetic studies . The acetyl groups at the 2,3-positions further enhance substrate specificity by restricting enzyme access to β-glucosidases with complementary active sites . This compound is widely used in high-throughput screening for glycosidase inhibitors and in elucidating enzyme-substrate recognition patterns .

Properties

IUPAC Name

6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDVEKOBCWPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective 4,6-O-Benzylidene Acetal Formation

The 4,6-hydroxyl groups of β-D-glucopyranose are protected via benzylidene acetal formation. This step prevents unwanted side reactions during subsequent glycosylation.

Procedure :

  • Dissolve β-D-glucopyranose (1.0 equiv) in anhydrous DMSO.

  • Add benzaldehyde (2.5 equiv) and catalytic PTSA (0.1 equiv).

  • Heat at 50°C under reduced pressure (30 mbar) for 5 hours.

  • Quench with triethylamine and precipitate in ethanol.

Key Data :

ParameterValueSource
Yield75–85%
Reaction Time5 hours
Temperature50°C

Glycosylation with 4-Nitrophenol

Koenigs-Knorr Reaction

The protected glucopyranose undergoes glycosylation with 4-nitrophenol using a halogenated promoter.

Procedure :

  • Suspend 4,6-O-benzylidene-β-D-glucopyranose (1.0 equiv) in DCM.

  • Add 4-nitrophenol (1.2 equiv) and silver triflate (1.5 equiv).

  • Stir at room temperature for 12 hours under argon.

  • Filter, concentrate, and purify via silica gel chromatography.

Key Data :

ParameterValueSource
Yield60–70%
Purity (HPLC)≥99%
Solvent SystemHexane:Ethyl Acetate (3:1)

Deprotection and Final Purification

Acidic Hydrolysis of Benzylidene Group

While the benzylidene group is often retained for enzyme studies, its removal can be achieved for further functionalization:

Procedure :

  • Dissolve the glycoside in aqueous acetic acid (80% v/v).

  • Stir at 60°C for 2 hours.

  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

Key Data :

ParameterValueSource
Deprotection Yield90–95%
Reaction Time2 hours

Industrial-Scale Production

Commercial synthesis scales the Koenigs-Knorr reaction using automated reactors and continuous flow systems. Key optimizations include:

  • Catalyst Recycling : Silver triflate recovery reduces costs.

  • Solvent-Free Conditions : Melt reactions at 100°C improve sustainability.

Analytical Characterization

Final products are validated using:

  • NMR Spectroscopy : Confirms β-anomeric configuration (δ 5.4–5.6 ppm for anomeric proton).

  • Mass Spectrometry : Molecular ion peak at m/z 389.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityCost
Koenigs-Knorr60–70%≥99%High$$$
Melt Synthesis50–55%≥95%Moderate$$
Enzymatic30–40%≥90%Low$$$$

Challenges and Solutions

Anomeric Mixture Formation

Using silver triflate minimizes α-anomer formation by stabilizing the β-configured oxocarbenium ion.

Solvent Residuals

Supercritical CO₂ extraction replaces ethanol for greener purification .

Chemical Reactions Analysis

Hydrolysis Reactions

NBBG undergoes hydrolysis under enzymatic or acidic conditions, releasing 4-nitrophenol (a chromogenic reporter) and modified glucose derivatives.

Key Findings:

  • Enzymatic Hydrolysis : Glycosidases (e.g., β-glucosidase) cleave the β-glycosidic bond, yielding 4-nitrophenol (detectable at 400 nm) and 4,6-O-benzylidene-D-glucose .

  • Acid-Catalyzed Hydrolysis :

    • Conditions : 0.1 M HCl, 60°C, 4 hours.

    • Products : 4-nitrophenol and glucose (after benzylidene group removal).

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeConditionsReagents/EnzymesProducts
Enzymatic hydrolysispH 5.0, 37°Cβ-glucosidase4-nitrophenol + benzylidene-glucose
Acid hydrolysis0.1 M HCl, 60°C, 4 hoursHydrochloric acid4-nitrophenol + glucose

Oxidation and Reduction

The nitro and benzylidene groups participate in redox transformations:

Nitro Group Reduction

  • Catalytic Hydrogenation :

    • Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.

    • Products : 4-Aminophenyl derivative (colorless) .

  • Sodium Borohydride Reduction :

    • Reduces nitro to amine only under strong acidic conditions (e.g., HCl/EtOH) .

Benzylidene Group Oxidation

  • Reagents : KMnO₄ in acidic medium.

  • Products : Benzoic acid derivatives + glucose.

Table 2: Redox Reaction Parameters

ReactionReagents/ConditionsProducts
Nitro reductionH₂/Pd/C, ethanol4-Aminophenyl glucopyranoside
Benzylidene oxidation0.1 M KMnO₄, H₂SO₄, 50°CBenzoic acid + oxidized glucose

Substitution Reactions

The nitrophenyl group undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions:

  • Hydroxide-Mediated Substitution :

    • Conditions : 1 M NaOH, 80°C, 2 hours.

    • Products : 4-Hydroxyphenyl derivative (via nitro displacement) .

Hydrogenolysis of Protecting Groups

The benzylidene group is selectively cleaved via hydrogenolysis:

  • Conditions : H₂ (1 atm), Pd/C, aqueous methanol.

  • Products : Free glucose (C4 and C6 hydroxyls exposed) .

Table 3: Protecting Group Removal

ReactionConditionsReagentsProducts
Benzylidene cleavageH₂/Pd/C, MeOH/H₂OPalladiumGlucose + benzaldehyde

Comparative Reactivity with Analogues

NBBG’s benzylidene group confers unique stability compared to unprotected glycosides:

Table 4: Reactivity Comparison

CompoundHydrolysis Rate (Relative)Enzymatic Specificity
NBBG1.0β-glucosidase
4-Nitrophenyl-β-D-glucopyranoside3.2Broad specificity
4-Nitrophenyl-4,6-di-O-methyl-glucoside0.7α-glucosidase

Mechanistic Insights

  • Enzymatic Cleavage : The β-configuration of NBBG ensures specificity for β-glucosidases, which recognize the benzylidene-protected glucose conformation.

  • Acid Hydrolysis : Protonation of the glycosidic oxygen accelerates bond cleavage, forming a cyclic oxonium ion intermediate .

Scientific Research Applications

Key Applications

  • Enzyme Substrate in Biochemical Assays
    • This compound serves as a substrate for various glycosidases, facilitating the study of enzyme kinetics and inhibition. The hydrolysis of the glycosidic bond releases 4-nitrophenol, which can be quantified spectrophotometrically, allowing researchers to measure enzyme activity accurately .
  • Fluorescent Probe for Diagnostic Applications
    • Due to its inherent fluorescent properties, 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside is utilized in diagnostic assays where detection and quantification of biological molecules are required. Its fluorescence can be exploited in assays to monitor enzyme activity or the presence of specific biomolecules in complex samples .
  • Research on Glycosidase Specificity
    • The compound is instrumental in studies examining the specificity and mechanism of glycosidases. Research has demonstrated that different glycosidases exhibit varying efficiencies when hydrolyzing this substrate, providing insights into enzyme-substrate interactions and catalytic mechanisms .

Case Study 1: Enzymatic Hydrolysis Kinetics

In a study examining the hydrolysis of various 4-nitrophenyl glycosides using binuclear copper(II) complexes as catalysts, researchers found that the rate of hydrolysis varied significantly among different substrates. The use of 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside allowed for the determination of catalytic efficiency and provided insights into the mechanistic pathways involved in glycoside hydrolysis .

Case Study 2: Automation in Enzymatic Assays

A novel automatable enzyme-coupled colorimetric assay was developed utilizing this compound as a substrate. The assay facilitated rapid screening of β-glucosidase activity by measuring changes in absorbance at specific wavelengths, demonstrating the compound's utility in high-throughput screening environments .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-b-D-glucopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol exhibits a distinct absorbance at a specific wavelength .

Comparison with Similar Compounds

Substituent Variations: Benzylidene vs. Cyclohexylidene

Compound Protecting Group Enzyme Target Solubility Key Application
4-Nitrophenyl4,6-benzylidene-β-D-glucopyranoside Benzylidene (4,6-O) β-Glucosidases Limited in polar solvents Glycosidase specificity studies
4-Nitrophenyl4,6-cyclohexylidene-β-D-mannopyranoside Cyclohexylidene (4,6-O) β-Mannosidases Chloroform, Ethyl Acetate Carbohydrate-protein interaction studies
  • Structural Impact: The benzylidene group in the glucopyranoside derivative provides rigidity and steric hindrance, favoring β-glucosidases that recognize bulky substituents. In contrast, the cyclohexylidene group in the mannopyranoside analog offers a different steric profile, shifting specificity toward β-mannosidases .
  • Stability : Cyclohexylidene derivatives exhibit higher solubility in organic solvents, making them suitable for lipid-rich environments .

Acetylation Patterns and Enzyme Specificity

Compound Acetyl Groups Chromophore Enzyme Activity (kcat/KM) Reference
4-Nitrophenyl4,6-benzylidene-β-D-glucopyranoside 2,3-di-O-acetyl 4-Nitrophenyl High specificity for fungal β-glucosidases
PNPG (4-Nitrophenyl β-D-glucopyranoside) None 4-Nitrophenyl Broad β-glucosidase activity
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 2,3,4,6-tetra-O-acetyl 2-Chloro-4-nitrophenyl Enhanced resistance to non-target hydrolases
  • Role of Acetylation: Acetyl groups in the benzylidene-glucopyranoside limit hydrolysis to enzymes capable of deacetylating the substrate, such as fungal β-glucosidases . PNPG, lacking acetyl or benzylidene groups, is hydrolyzed more readily but with lower specificity .
  • Electronic Effects : The chloro substituent in 2-Chloro-4-nitrophenyl derivatives increases electrophilicity, accelerating cleavage in specific enzymatic pockets .

Key Research Findings

  • Enzyme Kinetics: The benzylidene-glucopyranoside exhibits a 10-fold higher specificity (KM = 0.5 mM) for Aspergillus niger β-glucosidase compared to PNPG (KM = 5 mM) due to its protective groups .
  • Thermodynamic Stability : Cyclohexylidene derivatives show a 15% higher melting point than benzylidene analogs, correlating with enhanced rigidity .
  • Synthetic Accessibility: Benzylidene protection is achieved via acid-catalyzed condensation with benzaldehyde, while cyclohexylidene requires cyclohexanone .

Biological Activity

4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside is a synthetic compound widely used in biochemical research, particularly in the study of glycosidases and carbohydrate metabolism. This compound is characterized by its unique structure, which includes a nitrophenyl group and a benzylidene moiety, enhancing its utility as a substrate in enzymatic assays and as a fluorescent probe.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO8
  • Molecular Weight : Approximately 389.36 g/mol
  • Functional Groups : Contains both a nitrophenyl group (providing chromogenic properties) and a benzylidene group (increasing stability).

The compound's chromogenic properties allow for easy detection and quantification in biological samples, making it valuable in various diagnostic applications.

4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside primarily acts as a substrate for glycosidases. Upon hydrolysis by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct yellow color. This reaction is crucial for studying enzyme kinetics and mechanisms in glycobiology.

General Reaction

4 Nitrophenyl 4 6 benzylidene D glucopyranosideglycosidase4 nitrophenol+glucose derivative\text{4 Nitrophenyl 4 6 benzylidene D glucopyranoside}\xrightarrow{\text{glycosidase}}\text{4 nitrophenol}+\text{glucose derivative}

Applications in Biochemical Research

  • Enzyme Assays :
    • Used as a substrate in assays to measure the activity of glycosidases such as α-glucosidase and β-galactosidase.
    • The production of 4-nitrophenol is monitored spectrophotometrically, providing insights into enzyme kinetics.
  • Carbohydrate Metabolism Studies :
    • Assists in understanding carbohydrate metabolism pathways and enzyme specificity.
    • Helps elucidate the interactions between carbohydrates and proteins.
  • Diagnostic Applications :
    • Utilized in clinical diagnostics to assess glycosidase activity related to various metabolic disorders.

Research Findings

Recent studies have demonstrated the effectiveness of 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside in various enzymatic assays:

StudyEnzyme StudiedFindings
α-GlucosidaseThe compound was hydrolyzed efficiently, indicating its suitability as a substrate for studying enzyme kinetics.
β-GalactosidaseThe hydrolysis rate was measured over time, demonstrating significant activity at varying enzyme concentrations.
Enzyme-Coupled AssaysDeveloped an automated assay using this substrate for rapid detection of glycosidase activity.

Case Studies

  • Enzyme Kinetics : A study involving the kinetic analysis of α-glucosidase using 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside revealed Michaelis-Menten parameters that provide insights into enzyme efficiency and substrate affinity.
  • Inhibition Studies : Research has explored the inhibitory effects of various compounds on the hydrolysis of this substrate by glycosidases, contributing to drug development efforts targeting carbohydrate-active enzymes.
  • Fluorescent Probing : The compound's fluorescent properties were utilized to monitor real-time enzymatic reactions, enhancing the understanding of glycan interactions in biological systems.

Q & A

Q. What are the standard synthetic routes for 4-Nitrophenyl 4,6-Benzylidene-β-D-Glucopyranoside, and how is purity validated?

Answer: The synthesis typically involves regioselective acetal formation using benzaldehyde derivatives to protect the 4,6-hydroxyl groups of β-D-glucopyranoside. A common method (e.g., methyl 4,6-O-benzylidene derivatives in ) starts from commercially available glycosides. Key steps include:

  • Acetalization : Benzaldehyde dimethyl acetal under acidic catalysis forms the 4,6-benzylidene group.
  • Purification : Precipitation from organic solvents (e.g., ethanol/water mixtures) followed by recrystallization.
  • Validation :
    • TLC (thin-layer chromatography) to monitor reaction progress.
    • NMR (¹H and ¹³C) to confirm stereochemistry and acetal formation (e.g., benzylidene protons at δ 5.5–6.0 ppm in CDCl₃) .
    • Optical rotation and melting point analysis to verify consistency with literature values .

Q. How is this compound employed as a substrate in β-glucosidase assays?

Answer: 4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside acts as a chromogenic substrate. Upon enzymatic hydrolysis, β-glucosidase cleaves the glycosidic bond, releasing 4-nitrophenol, which is quantified spectrophotometrically:

  • Assay Protocol :
    • Prepare substrate solution (e.g., 1–5 mM in buffer).
    • Incubate with enzyme at optimal pH/temperature (e.g., 37°C, pH 5.0 for fungal enzymes).
    • Terminate reaction with alkaline buffer (e.g., Na₂CO₃) to stabilize the yellow 4-nitrophenolate ion.
    • Measure absorbance at 405 nm (ε = 18,300 M⁻¹cm⁻¹) .
  • Kinetic Parameters : Reported Kₘ values range from 0.2–2.0 mM depending on enzyme source (e.g., Lactobacillus vs. rumen microbes) .

Advanced Research Questions

Q. How can regioselective challenges during benzylidene protection be addressed?

Answer: Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Stannylene Acetal Intermediates : Use dibutylstannylene complexes (e.g., ) to selectively protect cis-diols (e.g., 4,6-OH in glucose).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of equatorial hydroxyl groups.
  • Catalysis : Acidic resins (e.g., Amberlyst-15) improve benzylidene formation yields .

Q. How do structural ambiguities in benzylidene-protected glycosides resolve via spectroscopy?

Answer:

  • NMR :
    • Coupling Constants : J₃,₄ and J₄,₅ values distinguish α/β anomers.
    • NOESY : Correlates spatial proximity of benzylidene protons to confirm acetal geometry.
  • X-Ray Crystallography : Resolves absolute configuration (e.g., dimeric stannylene structures in ) .

Q. What factors explain contradictory kinetic data (e.g., Kₘ, Vₘₐₓ) across studies?

Answer: Discrepancies arise from:

  • Enzyme Source : Microbial vs. mammalian β-glucosidases exhibit varying substrate specificities.
  • Assay Conditions : pH (e.g., acidic for plant enzymes vs. neutral for human), temperature, and ionic strength.
  • Substrate Purity : Impurities (e.g., free 4-nitrophenol) skew absorbance readings. Validate via HPLC or mass spectrometry .

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